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molecular formula C9H8FNO B8333640 2-(2-Fluorophenyl)-2-oxazoline

2-(2-Fluorophenyl)-2-oxazoline

Cat. No. B8333640
M. Wt: 165.16 g/mol
InChI Key: WGNQXOOZRSACBQ-UHFFFAOYSA-N
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Patent
US05859014

Procedure details

Compounds of Formula 7 are commercially available or can be prepared by methods known to those of ordinary skill in the art. For example, a compound of Formula 7 in which L is fluoro, R1 is oxazol-2-yl and R2 is hydro (i.e., 2-fluoro-1-oxazol-2-ylbenzene) can be prepared by reacting 2-fluorobenzoic acid chloride with 2-bromoethylamine hydrobromide to give 2-fluoro-1-(4,5-dihydrooxazol-2-yl)benzene and then oxidizing. The reaction with the 2-bromoethylamine hydrobromide is carried out in the presence of a suitable base, typically a nitrogen base (e.g., triethylamine, N,N-diisopropylethylamine, etc., preferably triethylamine) and in a suitable solvent (e.g., benzene, methylene chloride, DMF, toluene, THF, any appropriate mixture of suitable solvents, etc., preferably benzene) at 50° to 110° C., typically at 100° to 110° C. and preferably at reflux, and requires 2 to 20 hours. The oxidation can be carried out with a suitable oxidizing agent (e.g., nickel peroxide hydrate, manganese dioxide, etc., preferably nickel peroxide hydrate) in a suitable solvent (e.g., benzene, methylene chloride, 1,2-dichloroethane, decalin, any appropriate mixture of suitable solvents, etc., preferably benzene) at 20° to 150° C., typically at 50° to 120° C. and preferably at reflux, and requires 2 to 40 hours. Further details of the process steps set forth in this paragraph are provide in Example 15, infra.
[Compound]
Name
Formula 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula 7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-bromoethylamine hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[O:9][CH:10]=[CH:11][N:12]=1.FC1C=CC=CC=1C(Cl)=O.Br.BrCCN>>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[O:9][CH2:10][CH2:11][N:12]=1 |f:2.3|

Inputs

Step One
Name
Formula 7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Formula 7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)C=1OC=CN1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)Cl)C=CC=C1
Step Five
Name
2-bromoethylamine hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.BrCCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
can be prepared by methods
CUSTOM
Type
CUSTOM
Details
can be prepared

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)C=1OCCN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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